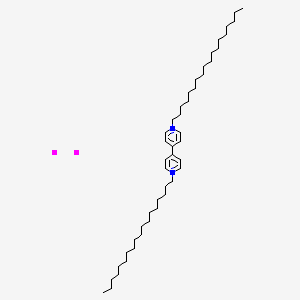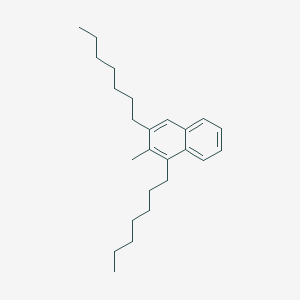
1,3-Diheptyl-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diheptyl-2-methylnaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two heptyl groups attached to the first and third positions of the naphthalene ring, and a methyl group at the second position. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diheptyl-2-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the product . Additionally, the purification of the compound involves distillation and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diheptyl-2-methylnaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones and carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Scientific Research Applications
1,3-Diheptyl-2-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diheptyl-2-methylnaphthalene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death . Additionally, it can generate reactive oxygen species (ROS) through redox cycling, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor to other chemicals.
1-Methylnaphthalene: A derivative with a single methyl group, used in fuel research.
2-Methylnaphthalene: Similar to 1-methylnaphthalene but with the methyl group at a different position, studied for its environmental impact.
Uniqueness: 1,3-Diheptyl-2-methylnaphthalene is unique due to the presence of two long heptyl chains, which significantly alter its physical and chemical properties compared to other naphthalene derivatives. These modifications can enhance its solubility in non-polar solvents and its interaction with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
106564-13-0 |
|---|---|
Molecular Formula |
C25H38 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
1,3-diheptyl-2-methylnaphthalene |
InChI |
InChI=1S/C25H38/c1-4-6-8-10-12-16-22-20-23-17-14-15-19-25(23)24(21(22)3)18-13-11-9-7-5-2/h14-15,17,19-20H,4-13,16,18H2,1-3H3 |
InChI Key |
CIWVLOZRVAFZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2C(=C1C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



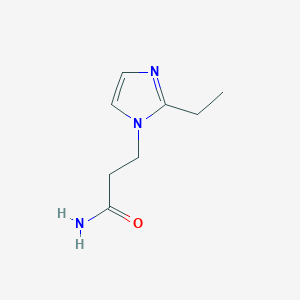
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
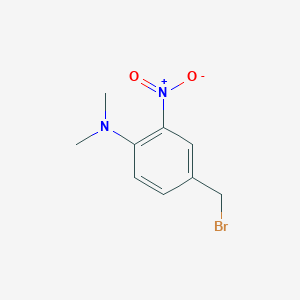

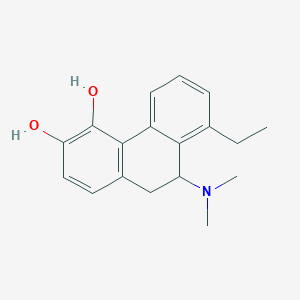
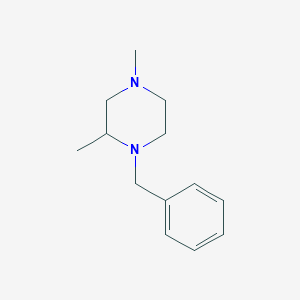
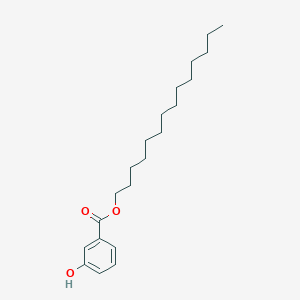


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
